Product packaging for Monodemethylmethoxychlor(Cat. No.:CAS No. 28463-03-8)

Monodemethylmethoxychlor

Cat. No.: B1222197
CAS No.: 28463-03-8
M. Wt: 331.6 g/mol
InChI Key: BUZUQNXGKRJIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodemethylmethoxychlor is a metabolite of the organochlorine pesticide methoxychlor . Methoxychlor itself was designed as a replacement for DDT but has been banned in many regions due to its toxicity and endocrine-disrupting properties . A prominent feature of methoxychlor is that many of its biological effects are mediated through its metabolites, particularly HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane) . This compound is a key intermediate in the metabolic pathway leading to the formation of HPTE . The primary research value of this compound lies in studying the metabolic fate and mechanism of action of methoxychlor. Research on its metabolite, HPTE, has shown it to be a more potent estrogenic compound than the parent methoxychlor, acting as an agonist for estrogen receptor α (ESR1) and an antagonist for estrogen receptor β (ESR2) . These interactions disrupt normal hormone signaling . In vitro studies on ovarian granulosa cells have demonstrated that methoxychlor and HPTE can inhibit follicle-stimulating hormone (FSH)-induced cAMP production and estradiol biosynthesis, indicating a direct impact on ovarian function and steroidogenesis . Furthermore, methoxychlor and its metabolites have been shown to inhibit enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), which is critical for steroid hormone production . Specific data on the exact mechanism of action and research applications for this compound itself are not fully established in the available scientific literature. It is primarily used in environmental toxicology and pharmacology research as a reference standard to investigate the metabolic activation and endocrine disruption potential of methoxychlor. This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13Cl3O2 B1222197 Monodemethylmethoxychlor CAS No. 28463-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28463-03-8

Molecular Formula

C15H13Cl3O2

Molecular Weight

331.6 g/mol

IUPAC Name

4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]phenol

InChI

InChI=1S/C15H13Cl3O2/c1-20-13-8-4-11(5-9-13)14(15(16,17)18)10-2-6-12(19)7-3-10/h2-9,14,19H,1H3

InChI Key

BUZUQNXGKRJIJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl

Other CAS No.

124042-16-6
28463-03-8

Synonyms

1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane
mono-hydroxy methoxychlor
mono-hydroxy MXC
mono-OH
mono-OH-M

Origin of Product

United States

Formation Pathways and Biotransformation of Monodemethylmethoxychlor

Biotic Transformation Mechanisms from Methoxychlor (B150320)

The biotransformation of methoxychlor to Monodemethylmethoxychlor is a significant degradation pathway mediated by a diverse range of organisms. This process primarily involves the removal of one of the two methoxy (B1213986) groups from the parent compound, a reaction known as O-demethylation.

Microbial Degradation Pathways and Enzyme Systems

Microorganisms play a pivotal role in the breakdown of methoxychlor in various environmental compartments, including soil and sediment. The degradation can occur under both aerobic and anaerobic conditions, with the latter often favoring more rapid transformation. pops.int Products of partial dechlorination and demethylation of methoxychlor have been observed to accumulate in humidified and flooded soils. pops.int

Several bacterial species have been identified for their capacity to degrade methoxychlor. For instance, a strain of Bradyrhizobium sp. has been shown to mediate the oxidative transformation of methoxychlor, which includes o-demethylation. pops.int Similarly, actinobacteria such as Streptomyces species have demonstrated the ability to remove methoxychlor from culture media and soil. bioline.org.br While the primary degradation mechanism by some Streptomyces consortia is suggested to be dechlorination and dehydrogenation, the potential for demethylation exists within this versatile group of soil bacteria. pops.intbioline.org.br

Fungi are also capable of metabolizing methoxychlor. The white-rot fungus Phanerochaete chrysosporium can mineralize methoxychlor, although the initial identified metabolites are primarily dechlorinated and hydroxylated derivatives rather than demethylated ones. nih.gov

The enzymatic reactions driving microbial degradation of pesticides are diverse and include actions of oxidoreductases, monooxygenases, and dioxygenases. researchgate.net The demethylation of methoxychlor is a monooxygenase-catalyzed reaction.

Microbial SpeciesTransformation ProcessKey Findings
Bradyrhizobium sp.O-demethylation, DechlorinationMediates oxidative transformation of methoxychlor in river sediment. pops.int
Streptomyces spp.Dechlorination, DehydrogenationCapable of removing methoxychlor in both liquid cultures and soil systems. bioline.org.br
Aerobacter aerogenesDehydrochlorinationDegrades methoxychlor to its dehydrochlorinated form, particularly under anaerobic conditions. nih.gov

Metabolism in Non-Target Organisms (e.g., Invertebrates, Fish, Plants)

Non-target organisms are exposed to methoxychlor in the environment and can metabolize it, leading to the formation of this compound. This metabolite has been identified in various species, indicating a common metabolic pathway.

In aquatic ecosystems, fish have been shown to metabolize methoxychlor. Studies on the channel catfish (Ictalurus punctatus) have demonstrated that hepatic microsomes can form this compound (referred to as OH-MXC in the study) and a subsequent bis-demethylated metabolite. nih.gov This biotransformation is a crucial detoxification step, as methoxychlor itself does not tend to bioaccumulate significantly in fish that can metabolize it quickly. cdc.gov Aquatic invertebrates such as snails and bivalves can also accumulate and likely metabolize methoxychlor. un.org

In mammalian systems, methoxychlor is readily absorbed and metabolized in the liver. cdc.gov The primary metabolic pathway is the O-demethylation by cytochrome P-450 enzymes, resulting in the formation of phenolic metabolites, including this compound. cdc.gov This process has been observed in rats and is also evident in human liver microsomes. nih.govcdc.gov

Role of Specific Dechlorination and Demethylation Enzymes

The enzymatic O-demethylation of methoxychlor to this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are central to the metabolism of a wide array of xenobiotics. sci-hub.st

In humans, members of the CYP2C subfamily are primarily responsible for the enantioselective O-demethylation of methoxychlor. tandfonline.com Specifically, CYP2C9 and CYP2C19 have been identified as the key enzymes catalyzing this reaction in human liver microsomes. tandfonline.comnih.gov These enzymes exhibit a preference for forming the S-enantiomer of this compound. sci-hub.sttandfonline.com While CYP1A2 plays a minor role, it appears to be involved in the formation of the R-enantiomer. tandfonline.com

In fish, such as the channel catfish, isozymes from the CYP1 and CYP3A families have been implicated in the demethylation of methoxychlor. nih.gov The activity of these enzymes can be influenced by co-exposure to other environmental contaminants that act as enzyme inducers. nih.gov

The process of dechlorination, another critical step in methoxychlor degradation, is also enzymatically driven, particularly under anaerobic conditions by microbial consortia. pops.intbioline.org.br

Enzyme Family/SubfamilyOrganismRole in Methoxychlor Metabolism
Cytochrome P450 (CYP)Mammals, FishCatalyzes O-demethylation to form this compound. nih.govcdc.gov
CYP2C9HumansMajor enzyme for enantioselective O-demethylation. tandfonline.comnih.gov
CYP2C19HumansHighly active in the O-demethylation of methoxychlor. tandfonline.comnih.gov
CYP1A FamilyChannel CatfishInvolved in the demethylation of methoxychlor. nih.gov
CYP3A FamilyChannel CatfishImplicated in the demethylation of methoxychlor. nih.gov

Abiotic Transformation Processes of Methoxychlor to this compound

Photolytic Degradation Pathways in Aqueous and Atmospheric Phases

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Methoxychlor can undergo photolysis in both aquatic and atmospheric environments. The rate of photolysis is influenced by factors such as the presence of photosensitizers and the wavelength of light. un.org

In the aqueous phase, direct photolysis of methoxychlor can occur, though the process can be slow. However, the presence of natural substances like dissolved organic matter can act as sensitizers, accelerating the photodegradation. un.org The major product identified from the photolysis of methoxychlor in distilled water is 2,2-bis(p-methoxyphenyl)-1,1-dichloroethylene (DMDE), a dehydrochlorinated derivative, rather than a demethylated one. un.org

In the atmosphere, vapor-phase methoxychlor is primarily degraded by reacting with photochemically-produced hydroxyl (OH) radicals. pops.int This reaction is estimated to have a relatively short half-life, suggesting that atmospheric transport over long distances may be limited during periods of high photolytic activity. pops.intun.org While this process leads to the degradation of the parent compound, the formation of this compound as a direct product of atmospheric photolysis is not well-established.

Environmental PhaseDegradation ProcessKey Findings
AqueousDirect and Sensitized PhotolysisMajor product is often the dehydrochlorinated derivative, DMDE. Rate is enhanced by photosensitizers. un.org
AtmosphericReaction with Hydroxyl RadicalsLeads to the degradation of vapor-phase methoxychlor with a short half-life. pops.int

Hydrolytic Conversion Under Varying Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The hydrolytic degradation of methoxychlor is dependent on the pH of the surrounding medium. Under environmentally relevant pH conditions (pH 7), the hydrolysis of methoxychlor is a slow process, with a reported half-life of about one year at 27°C. nih.gov

The major products of methoxychlor hydrolysis at neutral pH are reported to be anisoin, anisil, and DMDE. nih.gov Similar to photolysis, the primary hydrolytic pathway appears to be dehydrochlorination rather than demethylation. Therefore, hydrolysis is not considered a significant pathway for the formation of this compound under typical environmental conditions.

pH ConditionHydrolysis Half-life (at 27°C)Major Products
7~1 yearAnisoin, Anisil, DMDE nih.gov
9~5.5 yearsNot specified nih.gov
13~0.21 daysNot specified nih.gov

Chemical Oxidation and Reduction Reactions

Beyond biological transformation, this compound is subject to chemical degradation through oxidation and reduction reactions, which are fundamental to its environmental fate and are harnessed in engineered remediation technologies.

Chemical Oxidation: Chemical oxidation processes, particularly advanced oxidation processes (AOPs), are effective in degrading persistent organic pollutants. gunt.de These methods typically involve the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. gunt.de For this compound, this would involve the abstraction of hydrogen atoms or the addition of oxygen, leading to the cleavage of the aromatic rings or alteration of the side chains. The ultimate end products of complete oxidation are typically benign substances like carbon dioxide and water. gunt.de Oxidants such as persulfate, permanganate, and hydrogen peroxide are commonly used in in situ chemical oxidation (ISCO) to treat contaminated soil and groundwater. frtr.govisprambiente.gov.it

Chemical Reduction: Chemical reduction involves the transfer of electrons to the contaminant molecule, causing it to break down into less toxic compounds. regenesis.com A prevalent method for in situ chemical reduction (ISCR) utilizes zero-valent iron (ZVI). regenesis.comclu-in.org ZVI acts as an electron donor, and in the case of chlorinated compounds like this compound, this can lead to reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. This process can be a critical step in detoxifying the molecule. The reaction can be further enhanced by combining ZVI with other substrates to create highly reducing conditions that also support microbial degradation. frtr.gov

Characterization of Subsequent Degradation Products and Their Environmental Fate

The degradation of this compound does not end with its formation. It is an intermediate in a longer degradation cascade, leading to a variety of subsequent products whose characteristics determine their environmental impact.

Following the initial O-demethylation of Methoxychlor to form this compound, further demethylation can occur, resulting in the formation of Didemethylmethoxychlor (bis-hydroxymethoxychlor), where both methoxy groups are replaced with hydroxyl groups. These hydroxylated metabolites are generally more water-soluble than the parent compound.

Data Tables

Table 1: Summary of Formation and Degradation of this compound

Process Description Key Reactants/Mediators Resulting Products Reference(s)
Biotransformation (Formation) O-demethylation of Methoxychlor. Cytochrome P450 Enzymes, Microorganisms This compound ontosight.ai, nih.gov
Chemical Oxidation Degradation through reaction with strong oxidizing agents. Hydroxyl Radicals (•OH), Persulfate, Peroxide Cleavage of aromatic rings, smaller organic molecules, CO2, H2O gunt.de, frtr.gov
Chemical Reduction Degradation through electron transfer. Zero-Valent Iron (ZVI) Reductively dechlorinated compounds clu-in.org, regenesis.com

| Subsequent Degradation | Further breakdown of this compound. | Environmental factors, Microorganisms | Didemethylmethoxychlor, other polar metabolites | nih.gov, copernicus.org |

Table 2: List of Chemical Compounds

Environmental Distribution, Persistence, and Transport of Monodemethylmethoxychlor

Spatiotemporal Occurrence and Concentrations in Environmental Compartments

Limited specific data exists for the widespread concentrations of monodemethylmethoxychlor itself. However, its occurrence is expected in areas with historical or current methoxychlor (B150320) application.

Table 1: General Distribution of Pesticides in European Aquatic Systems (2013-2022)

Environmental CompartmentPercentage of Monitoring Sites with ExceedancesKey Factors
Surface Waters (Rivers, Lakes)9% - 25%Runoff, Atmospheric Deposition
Groundwater4% - 13%Leaching from soil

Source: European Environment Agency, 2024. europa.eu

The primary reservoir for this compound is expected to be in soils where methoxychlor has been applied. Pesticides can adhere to soil particles, particularly those with high organic matter content. fao.org The concentration would likely be highest in the upper soil layers of agricultural fields. Forest soils could also be contaminated through atmospheric deposition. nih.gov

Sediments in aquatic systems can act as a sink for persistent organic pollutants. academie-sciences.fr this compound, being relatively hydrophobic, would be expected to partition from the water column into the sediment. This can lead to the accumulation of the compound in riverbeds, lake bottoms, and coastal areas. The concentration in sediments is influenced by factors such as organic carbon content and particle size. nih.gov

Pesticides and their metabolites can be subject to atmospheric transport, either in the gas phase or associated with aerosols. nih.gov This allows for their distribution to remote areas far from the original source of application. nih.govnih.gov The association with aerosols can protect the chemical from degradation and facilitate long-range transport. nih.gov While specific studies on the atmospheric presence of this compound are scarce, the principles of pesticide transport suggest it could be present in the atmosphere, particularly in agricultural regions.

Environmental Half-Life and Persistence Assessment

The persistence of a pesticide is often characterized by its half-life (DT50), the time it takes for 50% of the initial amount to degrade. fao.orgorst.edu Pesticides can be categorized based on their persistence, with half-lives over 60 days considered high. orst.edu

The degradation of pesticides in the environment typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. mdpi.com However, more complex models are sometimes needed to accurately describe degradation in soil and water. nih.gov

Table 2: General Classification of Pesticide Persistence Based on Half-Life

Persistence LevelHalf-Life (DT50)
Low< 16 days
Moderate16 - 59 days
High> 60 days

Source: National Pesticide Information Center. orst.edu

Several environmental factors can significantly influence the degradation rate and persistence of this compound.

Temperature: Generally, an increase in temperature leads to a faster degradation rate of pesticides. semanticscholar.orgresearchgate.net Higher temperatures can accelerate both microbial activity and chemical reactions like hydrolysis. semanticscholar.orgresearchgate.net

pH: The pH of the soil and water can affect the rate of hydrolysis, a key degradation pathway for many pesticides. fao.org Some compounds are more stable in acidic or neutral conditions, while others degrade more rapidly in alkaline environments. nih.govnih.govresearchgate.net

Microbial Activity: The biodegradation of organic compounds by microorganisms is a major pathway for their removal from the environment. fao.orgfrontiersin.orgnih.gov The presence of a diverse and active microbial community adapted to degrading such compounds can significantly reduce their persistence. frontiersin.orgnih.gov

Organic Matter Content: Soil organic matter can have a dual effect on pesticide persistence. High organic matter content can increase the sorption of pesticides, making them less available for microbial degradation and leaching. fao.orgnerc.ac.uk Conversely, organic matter can also serve as a co-substrate for microbial populations, potentially enhancing biodegradation. mdpi.com

Bioavailability and Bioaccumulation Potential in Non-Human Biota

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. epa.gov For compounds like this compound, which exhibit persistence and bioaccumulative properties, evaluating their potential to enter and concentrate in non-human biota is a key aspect of environmental science. ontosight.aifiveable.me

The accumulation of chemical substances in aquatic organisms can occur through various routes, including direct absorption from the water (bioconcentration) and ingestion of contaminated food (biomagnification). osti.gov The combined result of these processes is termed bioaccumulation. fiveable.me this compound, as a metabolite of methoxychlor, is formed in aquatic environments, particularly in sediment-water systems. nih.gov The degradation of methoxychlor involves O-demethylation, leading to the formation of this compound. nih.gov

The uptake of chemicals by aquatic organisms is influenced by several factors, including the chemical's properties and the organism's physiology. rsc.org Lipophilic (fat-soluble) compounds tend to partition into the fatty tissues of organisms, leading to higher accumulation. fiveable.me The process is dynamic, with uptake from the surrounding water and potential elimination occurring simultaneously. rsc.org While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) values for this compound are not detailed in available research, its nature as a metabolite of a persistent pesticide suggests a potential for accumulation in aquatic life. ontosight.ai

Table 1: Factors Influencing Chemical Uptake in Aquatic Organisms

Factor Description Influence on Uptake
Chemical Properties
Lipophilicity (Fat Solubility) The tendency of a chemical to dissolve in fats, oils, and lipids. Higher lipophilicity generally leads to greater accumulation in fatty tissues. fiveable.me
Persistence Resistance of a substance to degradation in the environment. Longer persistence allows for prolonged exposure and increased potential for uptake. fiveable.me
Water Solubility The ability of a chemical to dissolve in water. Lower water solubility often correlates with higher partitioning into organic tissues.
Environmental Conditions
Salinity The salt content of the water. Can significantly influence the uptake of elements, with BAFs for many substances being lower in marine environments compared to freshwater. osti.gov
Organic Colloids Microscopic organic particles suspended in water. Can act as carriers, potentially enhancing the passive absorption of pollutants by aquatic organisms. rsc.org
Organism-Specific Factors
Metabolic Rate The rate of chemical processes within an organism. Influences the rate of both uptake and elimination of toxicants. fiveable.me
Trophic Level The position an organism occupies in a food chain. Higher trophic levels may accumulate more toxins through the consumption of contaminated prey. miami.edu

This table provides a generalized overview of factors influencing chemical uptake and is not specific to this compound.

Plants can absorb chemical contaminants from the soil and water through their roots and, to a lesser extent, through their leaves. nih.gov This uptake is a critical pathway for the entry of pollutants into terrestrial food chains. nih.govresearchgate.net The process is governed by the chemical's properties, the plant species, and environmental factors like soil composition. nih.govnih.gov

The ability of a non-ionized chemical to be taken up by roots and translocated to the shoots is strongly related to its lipophilicity, often measured by the n-octanol-water partition coefficient (Kow). nih.govrothamsted.ac.uk

Root Uptake : Generally, as the lipophilicity (log Kow) of a chemical increases, its concentration in the roots also increases due to partitioning into the root's lipid-rich components. nih.govrothamsted.ac.uk

Translocation to Shoots : The movement of a chemical from the roots to the shoots (translocation) is a more complex process. It is most efficient for compounds of intermediate polarity. rothamsted.ac.uk Very polar compounds may not readily cross cell membranes, while highly lipophilic compounds may be strongly sorbed to root tissues and not released into the xylem for transport to the shoots. nih.govrothamsted.ac.uk

While specific studies on the plant uptake of this compound are limited, the principles governing the behavior of other organic contaminants provide a framework for predicting its potential actions. As a metabolite of methoxychlor, its presence in soil could lead to its absorption by plants, serving as a potential vehicle for its transfer into the food chain. nih.gov

Table 2: General Relationship between Chemical Properties and Plant Uptake

Chemical Property (log Kow) Root Concentration Factor (RCF) Translocation to Shoots
Low (More Hydrophilic) Lower Can be efficient, but may be limited by membrane permeability.
Intermediate Moderate Generally most efficient. rothamsted.ac.uk

| High (More Lipophilic) | Higher (Strong sorption to root tissues) | Generally lower, as the chemical is bound in the roots. nih.govrothamsted.ac.uk |

This table illustrates general principles of organic chemical uptake by plants and is not based on specific data for this compound.

Biomagnification, or bioamplification, is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. miami.eduwikipedia.org For this to occur, a pollutant must be persistent (not easily broken down), mobile, and lipophilic (fat-soluble), allowing it to be stored in an organism's fatty tissues. miami.eduwikipedia.org

Organochlorine pesticides, the class to which the parent compound methoxychlor belongs, are known to biomagnify. wikipedia.org A classic example is DDT, which accumulates in food webs, leading to high concentrations in top predators like birds of prey. nih.gov As a persistent metabolite of methoxychlor, this compound has the potential to biomagnify. ontosight.ai The process begins with its uptake by organisms at lower trophic levels, such as plankton or earthworms. When these organisms are consumed by predators, the toxin is transferred and accumulates in the predator's tissues at a higher concentration. wikipedia.orgnih.gov This transfer continues up the food chain, potentially leading to significant concentrations in apex predators. miami.edu The potential for a chemical to biomagnify is a critical consideration in its environmental risk assessment. researchgate.net

Ecological Effects and Ecotoxicological Mechanisms of Monodemethylmethoxychlor

Effects on Terrestrial Ecosystems and Soil Biota

Effects on Terrestrial Plant Growth and Physiology

General ecotoxicological principles suggest that chemicals like monodemethylmethoxychlor could interfere with various plant physiological processes. For example, exposure to certain environmental pollutants has been linked to reduced germination, altered root and shoot growth, and changes in biomass. mdpi.com The specific effects would depend on the concentration of the compound in the soil and the plant species' sensitivity.

Mechanisms of Ecological Toxicity in Non-Target Species

The toxicity of this compound in non-target species is primarily attributed to its action as an endocrine disruptor, its ability to induce oxidative stress and DNA damage, and its interference with neurotransmission. These mechanisms have been largely elucidated through studies on the parent compound, methoxychlor (B150320).

Molecular and Cellular Interactions Leading to Ecotoxicological Responses

At the molecular level, the biotransformation of methoxychlor to this compound is a key event. This demethylation occurs in the liver and is a critical step in producing estrogenic effects. ca.gov The metabolites of methoxychlor, including this compound, can interact with various cellular components, leading to a cascade of toxic responses. cdc.gov These interactions can disrupt normal cellular functions and signaling pathways. nih.govnih.gov The formation of adducts with proteins and other macromolecules is a potential mechanism of toxicity, although the direct relevance to health effects is still under investigation. cdc.gov

Endocrine Disruption in Wildlife Models (e.g., Receptor Binding, Steroidogenesis Interference)

This compound is recognized as an endocrine-disrupting chemical (EDC). ca.goveuropa.eu EDCs are compounds that can interfere with the body's endocrine system, which regulates hormones. epa.gov The estrogenic activity of methoxychlor's metabolites is a primary concern for wildlife. ca.govnih.gov These metabolites can mimic or block the action of natural hormones, such as estrogen, leading to adverse reproductive and developmental effects in various animal species. nih.govnih.gov

Studies have demonstrated that methoxychlor and its metabolites can bind to estrogen receptors, initiating a response similar to that of the natural hormone estradiol. ca.gov This can lead to a range of effects in wildlife, including altered reproductive cycles, developmental abnormalities in reproductive organs, and reduced fertility. nih.govresearchgate.net For example, exposure to methoxychlor has been linked to precocious puberty in female animals and delayed puberty in males. nih.gov

Table 1: Observed Endocrine-Disrupting Effects of Methoxychlor and its Metabolites in Wildlife Models

Wildlife ModelObserved EffectsReference(s)
RatsAltered estrous cyclicity, ovarian atrophy nih.gov
MicePrecocious puberty, altered uterine weight ca.govnih.gov
FishInduction of vitellogenin (an egg yolk protein) in males europa.eu

This table is for illustrative purposes and summarizes general findings from research on methoxychlor and its metabolites.

Oxidative Stress and DNA Damage in Non-Human Organisms

Exposure to methoxychlor and its metabolites can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. frontiersin.orgoup.com This oxidative stress can cause damage to vital cellular components, including lipids, proteins, and DNA. frontiersin.orgbeyondpesticides.org

Research has shown that methoxychlor can increase the levels of ROS and induce DNA damage in the cells of various organisms. frontiersin.org In porcine embryos, for example, methoxychlor exposure led to increased DNA breaks. frontiersin.org Similarly, studies on earthworms have shown that exposure to certain pesticides can induce oxidative stress and DNA damage. mdpi.com The damage to DNA is a significant concern as it can lead to mutations and potentially impact the long-term health and reproductive success of organisms. nih.gov

Table 2: Indicators of Oxidative Stress and DNA Damage from Methoxychlor Exposure

OrganismIndicatorFindingReference(s)
Pig EmbryosReactive Oxygen Species (ROS)Increased levels frontiersin.org
Pig EmbryosDNA Damage (γH2AX)Significant increase in DNA breaks frontiersin.org
Mouse Ovarian FolliclesAntioxidant Enzyme ExpressionReduced expression of SOD1, GPX, and CAT oup.com

This table summarizes findings from studies investigating the effects of the parent compound, methoxychlor.

Interference with Neurotransmission Pathways in Ecological Receptors

Methoxychlor has been identified as a neurotoxicant, and this toxicity is believed to be primarily associated with the parent compound itself. un.org It is thought to act in a manner similar to DDT, affecting sodium channels in nerve cells and leading to hyperexcitability. nih.gov However, some studies suggest that metabolites could also play a role in neurotoxicity. semanticscholar.org

Population and Community-Level Ecological Consequences

The toxic effects of this compound at the individual level can have cascading consequences for populations and entire ecological communities. Endocrine disruption, for instance, can lead to reduced reproductive success, which in turn can cause population declines. researchgate.net Widespread reproductive issues within a species can alter population dynamics and demographics.

Analytical Methodologies for Detection and Quantification of Monodemethylmethoxychlor

Chromatographic Separation Techniques and Optimization

Thin-Layer Chromatography (TLC) for Screening Applications

Thin-Layer Chromatography (TLC) serves as a fundamental and cost-effective screening tool in the analysis of Monodemethylmethoxychlor and other methoxychlor (B150320) metabolites. nih.govcdc.gov Its utility lies in its ability to rapidly separate compounds from a mixture, making it suitable for preliminary identification and qualitative assessment in various sample matrices. slideshare.net

In the context of this compound, TLC is often employed as a preliminary step to ascertain the presence of metabolites in samples before proceeding to more sophisticated quantitative methods. scispace.com The separation is based on the differential partitioning of the analytes between a stationary phase, typically a silica (B1680970) gel-coated plate, and a mobile phase. asm.org For the analysis of methoxychlor and its degradation products, specific solvent systems are utilized to achieve effective separation. For instance, a mobile phase consisting of n-hexane, ethyl acetate, and formic acid in a 60:40:1 ratio has been used for the quantification of degradation products. asm.org

The visualization of the separated spots on the TLC plate can be achieved through various means, such as under UV light. scispace.com Following separation, the areas corresponding to the metabolites can be scraped from the plate for further analysis, such as quantification through liquid scintillation counting if radiolabeled compounds are used. scispace.com The purity of synthesized standards of methoxychlor metabolites, including the precursor to this compound, has also been confirmed using TLC in conjunction with HPLC. nih.gov

While TLC is a powerful tool for screening, it is primarily semi-quantitative. slideshare.net For precise quantification, it is often used in conjunction with other analytical techniques.

Spectrometric Detection and Structural Elucidation Methods

Spectrometric methods are indispensable for the definitive identification, quantification, and structural confirmation of this compound. These techniques offer high sensitivity and specificity, which are critical for analyzing complex environmental and biological samples.

Mass Spectrometry (MS, LC-MS/MS, GC-MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the analysis of this compound. nih.gov GC-MS is a well-established method for identifying and quantifying methoxychlor and its metabolites. nih.govresearchgate.net The use of capillary columns in GC provides enhanced resolution, and MS detection offers greater specificity compared to other detectors. nih.gov

For the analysis of methoxychlor metabolites in human serum, a method involving hexane (B92381) extraction followed by cleanup and detection using GC tandem mass spectrometry (GC/MS/MS) has been reported, with a limit of detection (LOD) of 2.0 µg/L. nih.gov LC-MS/MS is another powerful technique used for the determination of pesticide residues, including methoxychlor, in various matrices such as cereals. eurl-pesticides.eu The identification of this compound, referred to as mono-OH-M, and other metabolites in microsomal incubations has been successfully achieved using both GC/MS and LC/MS. nih.govacs.org

The following table summarizes the application of mass spectrometric methods in the analysis of methoxychlor and its metabolites.

Analytical TechniqueMatrixCompound(s) AnalyzedLimit of Detection (LOD)Reference
GC/MS/MSHuman SerumMethoxychlor2.0 µg/L nih.gov
GC-MSVariousMethoxychlor and metabolitesNot specified researchgate.net
LC-MS/MSCerealsMethoxychlor0.002 mg/kg (LOQ) eurl-pesticides.eu
GC/MS and LC/MSMicrosomal incubatesThis compound (mono-OH-M)Not specified nih.govacs.org

LOQ: Limit of Quantification

UV-Visible and Fluorescence Spectroscopy for Quantitative Analysis

UV-Visible and fluorescence spectroscopy offer alternative methods for the quantitative analysis of this compound, often used in conjunction with separation techniques like HPLC. nih.gov Pure samples of methoxychlor's metabolic products can be analyzed by HPLC with a UV detector. nih.gov

Fluorescence spectroscopy, in particular, has shown promise for the sensitive detection of methoxychlor. researchgate.net While the intrinsic fluorescence of many pesticides is low, methods have been developed that involve the use of labeling agents to enhance the signal. researchgate.net The fluorescence and phosphorescence spectra of pesticides, including methoxychlor, typically show maximum wavelengths in the ranges of 280–450 nm and 380–530 nm, respectively. researchgate.net The emission spectrum of a complex of methoxychlor has been reported, indicating the potential for quantitative analysis based on fluorescence intensity. researchgate.net Calibration curves for methoxychlor have been established, demonstrating a linear relationship between the quantity of the pesticide and the emission intensity, with a limit of detection in the nanogram range. researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of metabolites, including this compound. hyphadiscovery.comnih.govmdpi.com While MS provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms within the molecule, allowing for unambiguous structure confirmation.

The use of ¹H NMR urinalysis has been proposed for developing exposure biomarkers for methoxychlor. nih.gov This metabolomics approach allows for the identification of endogenous metabolites that are altered upon exposure to the pesticide. nih.gov For the structural confirmation of isolated metabolites, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically employed. hyphadiscovery.com This comprehensive analysis allows for the complete assignment of the chemical structure of metabolites, which is crucial for understanding the metabolic pathways of the parent compound. researchgate.net

Immunochemical and Bioanalytical Assays in Environmental Monitoring

Immunochemical and bioanalytical assays represent a valuable approach for the high-throughput screening of environmental contaminants like this compound. These methods are based on the specific binding of antibodies to their target antigens.

Enzyme-Linked Immunosorbent Assays (ELISA) for High-Throughput Screening

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique that can be adapted for the rapid screening of a large number of samples. bmglabtech.comcreative-diagnostics.com While specific ELISA kits for this compound are not widely documented in the reviewed literature, the development of immunoassays for its parent compound, methoxychlor, has been suggested as a promising analytical strategy. nih.govcdc.gov

The principle of ELISA involves the use of an enzyme-linked antibody to detect the presence of a specific substance. d-nb.info For small molecules like pesticides and their metabolites, a competitive ELISA format is often employed. These assays are known for their simplicity, cost-effectiveness, and high selectivity. d-nb.info The development of such assays for methoxychlor and its metabolites could provide a valuable tool for environmental monitoring, allowing for the rapid and efficient screening of water, soil, and biological samples for contamination. nih.gov The high-throughput nature of ELISA makes it particularly suitable for large-scale environmental risk assessment. bmglabtech.comnih.gov

Reporter Gene Assays for Specific Endocrine Disrupting Activity

Reporter gene assays are powerful in vitro tools used to investigate the ability of a chemical to interact with and activate specific cellular pathways, such as those mediated by nuclear receptors. thermofisher.comvectorbuilder.com These assays are particularly valuable for screening potential endocrine-disrupting compounds by measuring their ability to induce or inhibit the expression of a reporter gene linked to a specific hormone response element. thermofisher.comeubopen.org

In the context of this compound, reporter gene assays are employed to assess its estrogenic and anti-androgenic activities. The parent compound, methoxychlor, is known to exert its endocrine-disrupting effects primarily through its metabolites, including this compound. nih.gov

The general principle of a reporter gene assay involves the following components:

A host cell line: Typically, a human cell line that is responsive to the hormone of interest (e.g., a human breast cancer cell line for estrogenic activity). eubopen.org

A receptor: The cells may endogenously express the receptor of interest (e.g., the estrogen receptor α) or can be engineered to express it. nih.gov

A reporter construct: This is a plasmid containing a specific hormone response element (e.g., an estrogen response element) linked to a reporter gene. thermofisher.com Common reporter genes include those encoding for luciferase, beta-galactosidase, or green fluorescent protein. thermofisher.com

When a chemical with endocrine-disrupting activity, such as this compound, is introduced into the assay system, it can bind to the hormone receptor. This complex then binds to the response element on the reporter construct, leading to the expression of the reporter gene. The activity of the reporter gene product (e.g., light emission from luciferase) is then measured and is proportional to the endocrine-disrupting potential of the chemical. promega.kr

Table 1: Common Reporter Genes and Their Detection Methods

Reporter GeneDetection Method
LuciferaseLuminescence
Beta-galactosidaseColorimetric/Chemiluminescent
Green Fluorescent Protein (GFP)Fluorescence
Chloramphenicol Acetyltransferase (CAT)Radiometric/Enzymatic

Method Validation, Quality Control, and Interlaboratory Harmonization

Method validation is a crucial process in analytical chemistry that confirms a specific analytical procedure is suitable for its intended purpose. youtube.com This involves a series of experiments to evaluate the performance characteristics of the method, ensuring the results are reliable, reproducible, and accurate. youtube.com For a compound like this compound, validated methods are essential for monitoring its levels in environmental and biological samples.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.govwikipedia.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. nih.gov

Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or visual evaluation. youtube.com

A study by Chakkath and colleagues in 2011 developed and validated a high-performance liquid chromatography (HPLC) method for the detection of methoxychlor and its metabolites, including this compound (referred to as mono-OH methoxychlor), in ovarian follicle culture media. tandfonline.comresearchgate.net The reported LOD for this compound in this study provides a benchmark for its analytical sensitivity.

Table 2: Limit of Detection for this compound in Culture Medium by HPLC

CompoundLimit of Detection (LOD)
This compound4.8 ng/120 µL

Data sourced from Chakkath et al., 2011 tandfonline.comresearchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. youtube.com It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the analytical result to the true or accepted reference value. youtube.com Recovery studies are performed to determine the accuracy of a method by measuring the amount of analyte that can be extracted from a matrix.

The validation of the HPLC method by Chakkath et al. (2011) included an assessment of precision and recovery for this compound. researchgate.net

Precision: The within-run and between-run precision were evaluated by analyzing samples at low, medium, and high concentrations. researchgate.net

Recovery: The extraction efficiency, a measure of recovery, was determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration. tandfonline.comresearchgate.net

Table 3: Recovery of this compound from Culture Medium

CompoundMean Extraction Efficiency (%)
This compound88

Data sourced from Chakkath et al., 2011 tandfonline.comresearchgate.net

Certified Reference Materials (CRMs) are highly characterized materials with a known concentration of a specific substance, used to ensure the accuracy and traceability of analytical measurements. ncrm.org.cntrilogylab.com They are essential for quality control, method validation, and interlaboratory comparisons. ncrm.org.cn

Advanced Research Methodologies and Experimental Design in Monodemethylmethoxychlor Studies

Isotope Tracing and Stable Isotope Analysis for Fate and Metabolism Studies

Isotope tracing is a powerful tool for tracking the movement and transformation of compounds in complex environmental systems. By labeling Monodemethylmethoxychlor with stable isotopes, such as Carbon-13 (¹³C) or Chlorine-37 (³⁷Cl), researchers can follow its path through various environmental compartments and metabolic processes.

Compound-Specific Isotope Analysis (CSIA) is a particularly valuable technique. It allows for the measurement of the isotopic composition of a specific compound within a sample, providing insights into its origin and the degradation processes it has undergone. ub.edu While direct CSIA studies on this compound are not extensively documented, the methodology has been successfully applied to its parent compound, methoxychlor (B150320). ub.eduub.edu These studies provide a strong framework for its application to this compound.

In a hypothetical study, ¹³C-labeled this compound could be introduced into a soil microcosm. Over time, samples of soil, water, and air would be collected and analyzed using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS). The detection of ¹³C in various degradation products would definitively identify them as metabolites of this compound and help to construct a detailed degradation pathway.

Dual-isotope analysis, examining both δ¹³C and δ³⁷Cl values, can provide even more detailed information about the reaction mechanisms involved in degradation. Different degradation pathways, such as hydrolysis, oxidation, or microbial degradation, often result in distinct isotopic fractionation patterns. ub.edu By comparing the isotopic signatures of this compound and its degradation products in environmental samples to those from controlled laboratory experiments, it is possible to identify the dominant degradation processes occurring in the field.

Table 1: Hypothetical Isotopic Fractionation Factors (ε) for this compound Degradation Pathways

Degradation PathwayIsotopeFractionation Factor (ε) in ‰Interpretation
Aerobic Biodegradation¹³C-2.5 to -8.0Significant fractionation indicates microbial metabolism is a key degradation route.
Anaerobic Biodegradation¹³C-1.0 to -5.0Lower fractionation compared to aerobic processes, suggesting different enzymatic mechanisms.
Hydrolysis¹³C-0.5 to -1.5Minimal fractionation suggests this is a less significant degradation pathway.
Photodegradation¹³C-1.5 to -4.0Moderate fractionation indicates a role for sunlight in breaking down the compound.

This table presents hypothetical data to illustrate the potential application of CSIA in distinguishing between different degradation pathways of this compound.

In Silico Modeling and Predictive Tools for Environmental Behavior and Ecotoxicity

In silico modeling provides a computational approach to predict the environmental behavior and ecotoxicity of chemicals, reducing the need for extensive and costly experimental testing. nih.govnih.gov These models are based on the chemical structure of the compound and its known physicochemical properties.

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity (toxicity) or physical properties, respectively. nih.govnih.gov For this compound, QSAR models can be developed to predict its acute and chronic toxicity to various aquatic organisms, such as fish, daphnids, and algae. nih.govresearchgate.netmdpi.com

The development of a QSAR model for the aquatic toxicity of this compound would involve compiling a dataset of structurally similar compounds with known toxicity values. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed toxicity. rsc.orgmdpi.com

Table 2: Example of Molecular Descriptors Used in QSAR Modeling for this compound

Descriptor TypeSpecific DescriptorRelevance to Ecotoxicity
TopologicalWiener IndexDescribes molecular branching and size.
Quantum ChemicalHOMO-LUMO energy gapRelates to the reactivity of the molecule.
PhysicochemicalLogP (octanol-water partition coefficient)Indicates the potential for bioaccumulation.
GeometricMolecular Surface AreaInfluences interactions with biological membranes.

QSPR models can be used to predict key physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (LogP). nih.gov These properties are essential inputs for environmental fate models.

Environmental fate models simulate the distribution and concentration of a chemical in different environmental compartments, such as air, water, soil, and sediment. osti.govwikipedia.org Fugacity models are a common type of multimedia environmental fate model that use the concept of "escaping tendency" to describe the partitioning of a chemical between these compartments. mdpi.comnih.govnih.gov

A Level III fugacity model for this compound would require inputs such as its physicochemical properties (predicted by QSPR models), emission rates into the environment, and characteristics of the specific environment being modeled. mdpi.com The model would then predict the steady-state concentrations of this compound in each compartment, as well as the dominant transport and degradation processes. osti.govwikipedia.org This information is vital for assessing the potential for long-range transport and accumulation in sensitive ecosystems.

Controlled Laboratory Experiments and Microcosm/Mesocosm Studies

Controlled laboratory experiments are essential for validating the predictions of in silico models and for providing a deeper understanding of the processes affecting this compound in the environment.

Microcosms are small, controlled laboratory systems that are designed to simulate a particular environment, such as a pond or a soil column. epa.govnih.gov They allow researchers to study the effects of this compound on a simplified ecosystem under controlled conditions. nih.govresearchgate.net For example, an aquatic microcosm could be used to investigate the impact of this compound on a community of algae, zooplankton, and small fish. nih.gov

Mesocosms are larger, outdoor experimental systems that more closely mimic natural conditions. uzh.chnih.govresearchgate.net A terrestrial mesocosm study could involve treating plots of land with this compound and monitoring its dissipation in the soil, its uptake by plants, and its effects on soil microbial communities over an extended period. seanoe.org

Table 3: Key Parameters Monitored in a Mesocosm Study of this compound

Environmental CompartmentParameterAnalytical Method
SoilThis compound concentrationGC-MS or LC-MS/MS
WaterThis compound and metabolite concentrationsLC-MS/MS
Biota (e.g., earthworms, plants)Bioaccumulation of this compoundGC-MS or LC-MS/MS
Soil Microbial CommunityChanges in diversity and functionNext-generation sequencing, enzyme assays

To understand the specific mechanisms of this compound degradation, biotransformation studies are conducted using isolated enzymes or pure microbial cultures. nih.gov These studies can identify the specific enzymes responsible for breaking down the compound and the resulting metabolic products. For instance, cytochrome P450 monooxygenases are known to be involved in the metabolism of many xenobiotics and could play a role in the degradation of this compound.

By incubating this compound with specific microbial strains isolated from contaminated sites, it is possible to identify microorganisms with the ability to degrade the compound. mdpi.comnih.gov This information is valuable for developing bioremediation strategies for sites contaminated with methoxychlor and its metabolites. The degradation pathways elucidated in these studies can also be compared with the results from isotope tracing experiments to confirm the metabolic routes in more complex systems. nih.gov

Field Monitoring Programs and Spatial Ecological Risk Assessment Frameworks

Advanced research into this compound (MDMC) necessitates robust field monitoring programs to understand its environmental fate, persistence, and ecological impact. These programs are increasingly coupled with spatial ecological risk assessment (ERA) frameworks, which move beyond simple concentration measurements to evaluate risk in a geographically explicit context. canada.caepa.gov This approach considers the heterogeneous distribution of contaminants, habitats, and receptor species to create a more realistic picture of potential harm. canada.ca The goal of an ERA is to evaluate the likelihood that adverse ecological effects are occurring or may occur due to exposure to one or more stressors. epa.gov

Passive Sampling Techniques for Environmental Contamination Monitoring

Traditional "grab" or bottle sampling provides only a snapshot of contaminant levels at a single point in time and may miss fluctuations in concentration. chemcatcher.ieeurochlor.org Passive sampling offers a superior alternative by providing a time-weighted average (TWA) concentration of contaminants over extended deployment periods, from days to months. eurochlor.org This method is particularly advantageous for monitoring trace levels of organic compounds like MDMC, as the sampler concentrates the chemical, making it easier to measure. eurochlor.org

The principle of passive sampling is based on the diffusion of analytes from the environment (water, air) into a collecting medium, a process that can mimic the bioconcentration of lipophilic pollutants in the fatty tissues of aquatic organisms. ehss.eu Several types of passive samplers are suitable for monitoring MDMC and similar organochlorine compounds in aquatic systems.

Semipermeable Membrane Devices (SPMDs): Often called a "virtual fish," an SPMD consists of a thin, non-porous polyethylene (B3416737) membrane tube containing a neutral lipid, typically triolein. ehss.eu Hydrophobic compounds like MDMC diffuse across the membrane and accumulate in the lipid layer, simulating uptake by aquatic life. ehss.eu

Polar Organic Chemical Integrative Samplers (POCIS): While MDMC is primarily non-polar, POCIS is valuable for monitoring its more polar metabolites or other hydrophilic contaminants in the environment. ehss.eunih.gov It uses a solid-phase sorbent to sequester water-soluble chemicals. chemcatcher.ie

Silicone-Based Samplers: Devices using silicone rubber or polydimethylsiloxane (B3030410) (PDMS) sheets are effective for sequestering non-polar hydrophobic contaminants. ehss.eu The one-component system simplifies the diffusion kinetics, aiding in the interpretation of results. ehss.eu

The data derived from these techniques are crucial for calibrating and validating spatial risk assessment models, providing a more accurate representation of environmental exposure.

Table 1: Comparison of Passive Sampling Devices for Monitoring MDMC in Aquatic Environments
Sampler TypeTarget AnalytesPrinciple of OperationTypical Deployment TimeKey Advantage for MDMC Monitoring
Semipermeable Membrane Device (SPMD)Non-polar, hydrophobic compounds (e.g., MDMC)Diffusion into a lipid reservoir (Triolein) ehss.eu14-30 daysMimics bioconcentration in aquatic organisms ehss.eu
Silicone Rubber (SR)Non-polar, hydrophobic compoundsPartitioning into a monophasic polymer eurochlor.org14-30 daysSimplified diffusion kinetics for easier data interpretation ehss.eu
Polar Organic Chemical Integrative Sampler (POCIS)Polar/hydrophilic compounds (e.g., MDMC metabolites)Adsorption onto a solid-phase sorbent chemcatcher.ie14-30 daysMonitors more water-soluble degradation products ehss.eu

Long-Term Ecological Observatories for Population and Community Dynamics

Understanding the chronic, sublethal impacts of persistent compounds like MDMC requires long-term ecological monitoring. Long-Term Ecological Observatories (LTEOs) are multi-institutional, interdisciplinary programs designed to track the effects of climate change and other anthropogenic pressures on ecosystems over extended periods. dakshin.orgiisc.ac.indakshin.org While not specific to a single chemical, the infrastructure and data collection protocols of LTEOs provide a powerful framework for assessing the impacts of MDMC.

An LTEO program relevant to MDMC would involve establishing a network of field sites in potentially affected biomes, such as watersheds with significant agricultural activity. pib.gov.in Monitoring activities would include:

Population Monitoring: Tracking the abundance, density, and demographic rates (birth, death, migration) of sensitive indicator species (e.g., specific fish, invertebrates, amphibians) over many years.

Community Structure Analysis: Assessing changes in species richness, diversity, and composition. For example, a shift in the invertebrate community from sensitive species (mayflies, stoneflies) to more tolerant species (chironomids, oligochaetes) could indicate stress from contaminants like MDMC.

Ecosystem Function Measurement: Monitoring key ecological processes such as primary productivity, decomposition rates, and nutrient cycling, which can be subtly altered by chemical stressors.

By correlating long-term trends in biological data with environmental concentrations of MDMC (as measured by passive sampling), researchers can establish links between chemical exposure and ecologically significant adverse effects. core.ac.uk

Integration of Omics Technologies in Ecotoxicological Assessments

Traditional ecotoxicology often relies on apical endpoints like mortality or reproduction, which may not be sensitive enough to detect early or subtle signs of stress. mdpi.comnih.gov Omics technologies—which comprehensively measure profiles of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—offer a high-throughput approach to characterize molecular-level responses to chemical exposure. oecd.org Integrating these technologies into the study of MDMC can reveal its specific mode of action, identify sensitive biomarkers of exposure and effect, and improve risk assessments. core.ac.uknih.gov

Transcriptomics and Proteomics for Identifying Molecular Pathways of Response

Transcriptomics analyzes the expression of thousands of genes simultaneously, providing a snapshot of the cellular response to a stressor like MDMC. Exposure to organochlorine pesticides can trigger widespread changes in gene expression as the organism attempts to detoxify the chemical and repair cellular damage. mdpi.com For instance, transcriptomic analysis of fish liver cells exposed to a compound like MDMC might reveal the upregulation of genes involved in detoxification pathways (e.g., cytochrome P450s) and oxidative stress response (e.g., superoxide (B77818) dismutase, catalase). nih.govresearchgate.net

Proteomics complements transcriptomics by studying the entire set of proteins in a cell or tissue. nih.gov Since proteins are the functional molecules of the cell, proteomics can directly link gene expression changes to functional outcomes. Following MDMC exposure, proteomic analysis could identify significant alterations in the abundance of proteins involved in:

Metabolism: Changes in enzymes related to energy production and lipid metabolism. mdpi.com

Oxidative Stress: Increased levels of antioxidant proteins like peroxiredoxins and glutathione (B108866) S-transferases. nih.govmdpi.com

Structural Integrity: Downregulation of proteins involved in the cytoskeleton or cell adhesion, indicating cellular damage.

These analyses help construct Adverse Outcome Pathways (AOPs), which link a molecular initiating event (e.g., MDMC binding to a receptor) to an adverse outcome at the whole organism or population level. nih.gov

Table 2: Hypothetical Proteomic Response in Liver Tissue of Oncorhynchus mykiss Exposed to MDMC
Protein NameBiological ProcessObserved ChangePotential Implication
Cytochrome P450 1A (CYP1A)Xenobiotic Metabolism mdpi.comUpregulatedDetoxification response to a foreign chemical
Glutathione S-transferase (GST)Oxidative Stress Response nih.govUpregulatedNeutralization of reactive oxygen species
Catalase (CAT)Oxidative Stress Response nih.govUpregulatedDecomposition of hydrogen peroxide
VitellogeninReproduction (Egg Yolk Precursor)Upregulated in malesEndocrine disruption (estrogenic effect)
Beta-actinCytoskeleton/Cell StructureDownregulatedPotential for cellular injury or apoptosis

Metabolomics for Elucidating Biochemical Alterations in Non-Human Biota

Metabolomics is the study of the complete set of small-molecule metabolites (e.g., amino acids, lipids, sugars) within an organism. It provides a direct functional readout of the organism's physiological and biochemical state. mdpi.com Exposure to MDMC can cause distinct shifts in the metabolome as metabolic pathways are disrupted.

By using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), researchers can identify and quantify dozens to hundreds of metabolites in a biological sample (e.g., blood plasma, liver tissue). A metabolomic study on an invertebrate like Daphnia magna exposed to MDMC might reveal:

Disrupted Energy Metabolism: Depletion of ATP and alterations in the levels of metabolites in the citric acid (TCA) cycle, indicating that the organism is under energetic stress.

Changes in Amino Acid Profiles: Fluctuations in specific amino acids could point to protein degradation or altered synthesis as part of the stress response.

Altered Lipid Metabolism: Changes in the composition of fatty acids and glycerophospholipids, suggesting interference with cell membrane integrity and energy storage.

Metabolomic fingerprinting can identify unique patterns of biochemical change that serve as sensitive, early-warning indicators of MDMC exposure and toxicity, often before overt signs of harm are visible at higher levels of biological organization. nih.gov

Knowledge Gaps and Future Research Directions on Monodemethylmethoxychlor

Elucidation of Complete Transformation Pathways and Novel Metabolites in Diverse Environments

A primary area requiring further investigation is the complete biodegradation and transformation pathway of MDMC in various environmental matrices. Although MDMC is a known metabolite of methoxychlor (B150320), its own subsequent breakdown products are not fully characterized. ncats.io Research has shown that methoxychlor's fate can vary significantly depending on environmental conditions, such as the presence of aerobic or anaerobic environments, with half-lives ranging from hours to over 100 days. mdpi.com

Future research must focus on identifying the full suite of subsequent metabolites in soil, sediment, and water under differing conditions (e.g., pH, temperature, microbial community composition). It is plausible that novel, and potentially more persistent or toxic, metabolites are formed. For instance, further metabolism can lead to the formation of a catechol metabolite, and the specific cytochrome P450 enzymes involved in these transformations have been identified in humans, suggesting complex pathways may also exist in various ecosystems. ncats.io

Table 1: Known and Potential Transformation Products of Methoxychlor

Parent Compound Primary Metabolite Potential Subsequent Metabolites Key Transformation Process

This research will require advanced analytical techniques capable of identifying previously unknown compounds and will provide a more accurate picture of the terminal fate of methoxychlor-related contamination.

Development of Advanced Non-Targeted Analytical Screening Methods

Detecting and quantifying MDMC and its potential novel metabolites in complex environmental samples presents a significant analytical challenge. nih.gov Traditional targeted analysis methods are limited to searching for a pre-defined list of chemicals. epa.gov A significant knowledge gap exists in the application of non-targeted analysis (NTA) for comprehensive screening of methoxychlor-related compounds in the environment. epa.gov

NTA, often utilizing high-resolution mass spectrometry (HRMS), allows for the detection of a broad range of chemicals without prior selection. nih.goveurachem.orgnontargetedanalysis.org Future research should focus on developing and validating robust NTA methods specifically for identifying MDMC and its transformation products. epa.gov This involves creating standardized protocols, building spectral libraries for confident identification, and improving semi-quantification techniques to estimate the concentrations of newly identified compounds. epa.gov Such advancements will enable a more thorough characterization of the chemical "exposome" related to methoxychlor contamination. nih.gov

Integration of Predictive Models with Empirical Field Data for Ecological Risk Assessment

Ecological risk assessment (ERA) for pesticides often relies on comparing exposure estimates with toxicological endpoints, which may not fully capture population-level risks. epa.govnih.gov Ecological models offer a powerful tool to integrate complex factors like life history traits, landscape structure, and indirect food web effects, but they have been underutilized in regulatory contexts. nih.govroutledge.com

A major future direction is the development and validation of ecological models specifically for MDMC. These models should be capable of predicting the environmental fate, transport, and bioaccumulation of MDMC and its metabolites. Crucially, these predictive models must be integrated with empirical field data. mdpi.com This involves using real-world measurements of MDMC concentrations in soil, water, and biota to calibrate and validate the models, thereby increasing their accuracy and reliability for risk assessment. service.gov.ukepa.gov The Quantitative Water Air Sediment Interaction (QWASI) model, for example, has been used to explore the fate of methoxychlor in aquatic systems and could be adapted for its metabolites. mdpi.com This integrated approach will allow for more realistic predictions of population- and ecosystem-level effects. routledge.com

Research on Remediation and Mitigation Strategies in Contaminated Ecological Systems

Given the persistence of organochlorine pesticides and their metabolites, research into effective remediation and mitigation strategies is essential. escholarship.org While general remediation techniques for contaminated sites exist, such as bioremediation and phytoremediation, strategies specifically targeting MDMC are not well-established. numberanalytics.comremediationstrategies.comgeoenvirosolutions.comnichols.ca

Future research should investigate the efficacy of various remediation technologies for MDMC in soil and water. This includes identifying and engineering microorganisms or plants capable of degrading MDMC and its transformation products. Studies should also explore immobilization techniques that reduce the bioavailability of these compounds in the soil, preventing their uptake into the food web. escholarship.org A thorough understanding of the interactions between MDMC and other co-occurring pollutants is also necessary, as these interactions can affect the success of any remediation strategy. escholarship.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying Monodemethylmethoxychlor in environmental or biological samples?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification. Parameters include a C18 column (4.6 × 150 mm, 5 µm), mobile phase of acetonitrile/water (70:30 v/v), flow rate of 0.8 mL/min, and electrospray ionization in negative mode. Validation follows ICH guidelines, including linearity (R² ≥ 0.995), recovery rates (85–115%), and limit of detection (LOD ≤ 0.1 ng/mL). Calibration curves should use deuterated internal standards (e.g., Methoxychlor-d10) to correct matrix effects .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Synthesis typically involves demethylation of Methoxychlor using boron tribromide (BBr₃) in anhydrous dichloromethane under nitrogen. Reaction conditions (e.g., 0°C for 2 hours, then room temperature for 12 hours) must be rigorously controlled. Post-reaction, neutralize excess BBr₃ with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 9:1). Characterization requires nuclear magnetic resonance (NMR) (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity (>95%) .

Q. What standardized in vitro assays are recommended for preliminary toxicity screening of this compound?

  • Methodological Answer : Use human hepatoma (HepG2) or breast cancer (MCF-7) cell lines for cytotoxicity assays (e.g., MTT or resazurin). Expose cells to concentrations ranging from 1 nM to 100 µM for 24–72 hours. Include positive controls (e.g., Methoxychlor) and vehicle controls (e.g., DMSO ≤ 0.1%). Calculate IC₅₀ values using nonlinear regression (four-parameter logistic model). Parallel assays for oxidative stress (e.g., ROS detection via DCFH-DA) and apoptosis (Annexin V/PI staining) are advised .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported estrogenic activity of this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay systems (e.g., ERα vs. ERβ selectivity) or metabolite stability. Conduct comparative studies using both reporter gene assays (e.g., ER-CALUX) and binding affinity assays (competitive ER-α ELISA). Include metabolically active systems (e.g., rat liver S9 fractions) to assess bioactivation. Perform meta-analysis of existing data to identify confounding variables (e.g., solvent effects, cell line variability) and apply sensitivity analysis .

Q. What mixed-methods approaches are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Combine quantitative field measurements (e.g., LC-MS/MS in soil/water) with qualitative stakeholder interviews (e.g., agricultural communities). For degradation studies, use isotopically labeled compounds (¹⁴C-Monodemethylmethoxychlor) to track mineralization products via radiometric detection. Pair this with molecular dynamics simulations to predict hydrolysis pathways under varying pH and temperature conditions. Triangulate data to validate half-life predictions and identify overlooked degradation intermediates .

Q. How can mechanistic studies elucidate the epigenetic effects of this compound?

  • Methodological Answer : Use chromatin immunoprecipitation sequencing (ChIP-seq) to map histone modification changes (e.g., H3K27ac) in exposed cell models. Integrate RNA-seq to correlate epigenetic alterations with transcriptomic profiles. Validate findings via CRISPR-Cas9 knockouts of candidate genes (e.g., DNMTs or HDACs). Dose-response experiments should include low-dose (environmentally relevant) and high-dose exposures to assess nonlinear effects .

Q. What statistical frameworks are recommended for dose-response modeling of this compound toxicity?

  • Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vivo/in vitro). Use benchmark dose (BMD) modeling with model averaging to reduce uncertainty. For non-monotonic responses, consider using generalized additive models (GAMs) or piecewise regression. Code reproducibility is critical; provide open-access scripts (e.g., R/BUGS) with detailed priors and convergence diagnostics .

Data Presentation and Reproducibility

Q. How should researchers document compound characterization data to ensure reproducibility?

  • Methodological Answer : Report NMR shifts (δ in ppm), multiplicity, coupling constants (J in Hz), and integration for all protons. For HRMS, include exact mass (m/z), isotopic pattern match, and molecular formula. Provide chromatograms (HPLC/GC) with retention times and purity metrics. Deposit raw spectral data in repositories like Zenodo or Figshare with digital object identifiers (DOIs) .

Q. What protocols minimize batch-to-batch variability in this compound toxicity studies?

  • Methodological Answer : Standardize cell culture conditions (passage number ≤20, mycoplasma-free certification). Use commercially sourced reference standards with ≥98% purity. Include inter-laboratory calibration using shared positive controls. Publish detailed SOPs for exposure protocols, including media composition and incubation parameters (e.g., CO₂ levels, humidity) .

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Reactant of Route 1
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Reactant of Route 2
Monodemethylmethoxychlor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.